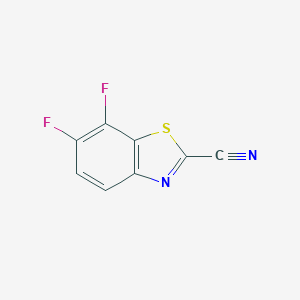
6,7-Difluoro-1,3-benzothiazole-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Difluorobenzothiazole-2-carbonitrile is a chemical compound with the molecular formula C8H2F2N2S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluorobenzothiazole-2-carbonitrile typically involves the reaction of 2-aminobenzothiazole with a fluorinating agent. One common method is the use of N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production methods for 6,7-Difluorobenzothiazole-2-carbonitrile are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Difluorobenzothiazole-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of difluorobenzothiazole-2-carboxylic acid.
Reduction: Formation of 6,7-difluorobenzothiazole-2-methanamine.
Substitution: Formation of various substituted benzothiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6,7-Difluorobenzothiazole-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an anticancer agent.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 6,7-Difluorobenzothiazole-2-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. The exact molecular pathways involved depend on the specific application and target enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: The parent compound of 6,7-Difluorobenzothiazole-2-carbonitrile.
2-Aminobenzothiazole: A precursor in the synthesis of 6,7-Difluorobenzothiazole-2-carbonitrile.
6,7-Dichlorobenzothiazole-2-carbonitrile: A similar compound with chlorine atoms instead of fluorine.
Uniqueness
6,7-Difluorobenzothiazole-2-carbonitrile is unique due to the presence of fluorine atoms, which can significantly alter its chemical properties compared to its non-fluorinated counterparts. Fluorine atoms can increase the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
169776-07-2 |
|---|---|
Formule moléculaire |
C8H2F2N2S |
Poids moléculaire |
196.18 g/mol |
Nom IUPAC |
6,7-difluoro-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C8H2F2N2S/c9-4-1-2-5-8(7(4)10)13-6(3-11)12-5/h1-2H |
Clé InChI |
XGZNNUMTALCMNQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=C1N=C(S2)C#N)F)F |
SMILES canonique |
C1=CC(=C(C2=C1N=C(S2)C#N)F)F |
Synonymes |
2-Benzothiazolecarbonitrile,6,7-difluoro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















